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Compound of Interest

Compound Name: Neopentasilane

Cat. No.: B600054

For Immediate Release

This technical guide provides an in-depth overview of Neopentasilane (NPS), a key precursor
in advanced semiconductor manufacturing and nanomaterial synthesis. Aimed at researchers,
scientists, and professionals in drug development, this document outlines its chemical identity,
physical properties, synthesis, and applications, with a strong emphasis on safety and
experimental protocols.

Chemical Identification

Neopentasilane is a branched, non-pyrophoric liquid silicon precursor. Its fundamental
identification details are as follows:

Identifier Value

IUPAC Name tris(AL-silanyl)silylsilicon

CAS Number 15947-57-6[1]

Synonyms Tetrasilylsilane, NPS, Trisilane, 2,2-disilyl-
Molecular Formula SisH12

Molecular Weight 152.52 g/mol
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Physicochemical Properties

Neopentasilane is a colorless liquid with a disagreeable odor. It is highly flammable and
pyrophoric, meaning it can ignite spontaneously in air.[2] It iS also sensitive to moisture.

Property Value
Appearance Colorless liquid[1]
Physical State Liquid[2]
Sensitivity Moisture[1]
Boiling Point Not specified

Applications in Research and Development

Neopentasilane is a valuable precursor for the deposition of silicon-containing films, such as
silica, silicon carbide, and silicon nitride, through chemical or physical vapor deposition
methods.[3] Its primary applications are in the fields of semiconductor manufacturing and
nanotechnology.

Chemical Vapor Deposition (CVD) for Silicon Epitaxy

NPS is utilized for the growth of high-quality epitaxial silicon layers at low temperatures (under
700 °C) with exceptionally high growth rates.[2] This is particularly advantageous in the
fabrication of advanced integrated circuits where minimizing the thermal budget is critical to
prevent dopant diffusion.[2]

Quantitative Data on CVD Growth Rates:

The following table summarizes the epitaxial growth rates of silicon using Neopentasilane in a
Chemical Vapor Deposition (CVD) process under various conditions. The data is compiled from
studies conducted at Princeton University.[2][4][5][6]
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Neopentasilan

Temperature e Partial ) Carrier Gas Growth Rate
Carrier Gas .

(°C) Pressure Pressure (Torr) (nm/min)

(mTorr)

600 20 (upper limit) Hydrogen 6 54[4]

650 20 (upper limit) Hydrogen 6 130[2][4]

700 20 (upper limit) Hydrogen 6 215[4]

600 65 Hydrogen 6 ~80[2]

650 Not Specified Hydrogen Not Specified 180[5]

Synthesis of Silicon Nanowires

Neopentasilane serves as a precursor for the directed deposition of silicon nanowires (Si
NWs), with gold nanoparticles acting as a catalyst.[7] This process operates via a vapor-liquid-
solid (VLS) mechanism, where the precursor decomposes, forming a liquid gold/silicon alloy
that facilitates the growth of the nanowires.[7]

Experimental Protocols
Synthesis of Neopentasilane

A patented method for producing neopentasilane involves the reaction of a hexahalodisilane
with a tertiary amine catalyst to form a tetrakis(trihalosilyl)silane-containing mixture. This
intermediate is then reduced to neopentasilane using diisobutylaluminum hydride.[8]

Example Protocol: A solution of 1,4-diazabicyclo[2.2.2]octane in diethyl ether is added to
hexachlorodisilane under a dry nitrogen atmosphere. The mixture is stirred and allowed to
stand, leading to the formation of a precipitate. The neopentasilane is then isolated from the
reaction mixture, potentially through distillation.[3] The final product can be further purified by
distillation at a temperature below 100°C under reduced pressure to achieve a purity of at least
93%.[3]

Chemical Vapor Deposition of Epitaxial Silicon
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The following is a general protocol for the CVD of epitaxial silicon using neopentasilane,

based on published research.[2][4]

Substrate Preparation: (100) oriented silicon wafers are used as substrates.
CVD System: The growth is performed in a lamp-heated, single-wafer CVD reactor.

Precursor Delivery: Neopentasilane, a liquid at room temperature, is introduced into the
reactor by bubbling a carrier gas (e.g., hydrogen) through the heated liquid.

Growth Conditions: The substrate temperature is maintained between 600 and 700°C. The
reactor pressure is typically around 6 Torr.

Growth: The neopentasilane decomposes on the heated substrate surface, leading to the
epitaxial growth of a silicon film.

Characterization: The quality of the grown silicon layer is analyzed using techniques such as
cross-sectional transmission electron microscopy (X-TEM).[4]

Directed Deposition of Silicon Nanowires

This protocol describes the synthesis of silicon nanowires using heopentasilane as a

precursor.[7]

Catalyst Deposition: A thin layer of gold (approximately 10 nm) is sputtered onto a Si[9] or
borosilicate glass substrate.

Reaction Setup: The substrate is placed in a tube reactor.
Precursor Introduction: Neopentasilane is carried into the reactor by a stream of argon gas.

Nanowire Growth: The reaction is carried out at a temperature of 375°C for approximately
one hour, leading to the formation of silicon nanowires.

Safety and Handling

Neopentasilane is a pyrophoric liquid and must be handled with extreme caution in a

controlled environment.
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Personal Protective Equipment (PPE)

When handling neopentasilane, the following PPE is mandatory:

Flame-resistant lab coat

Nomex suit and hood (especially when changing cylinders)

Fire-resistant gloves

ANSI Z87.1-compliant safety glasses or goggles and a face shield[10]

Storage and Handling Workflow

Neopentasilane must be stored in a gas cabinet or an exhausted enclosure, away from
combustible materials, oxidizing agents, and ignition sources.[10] Cylinders should be secured
in an upright position.

The following diagram illustrates a safe workflow for handling neopentasilane in a laboratory
setting.

Click to download full resolution via product page
Caption: Safe handling workflow for Neopentasilane.

Conclusion

Neopentasilane is a critical precursor for the low-temperature, high-growth-rate deposition of
high-quality silicon films and the synthesis of silicon nanowires. Its use requires stringent safety
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protocols due to its pyrophoric nature. This guide provides the foundational technical
information for its safe and effective use in advanced research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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